![molecular formula C19H20N4O5S B410707 N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide is a complex organic compound characterized by its unique structure, which includes a butoxy-benzoyl group, a hydrazinocarbothioyl linkage, and a nitro-benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide typically involves multiple steps:
Formation of 2-Butoxy-benzoyl Chloride: This is achieved by reacting 2-butoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of Hydrazinocarbothioamide: Hydrazine hydrate is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form hydrazinocarbothioamide.
Coupling Reaction: The 2-butoxy-benzoyl chloride is then reacted with hydrazinocarbothioamide to form N-[N’-(2-butoxy-benzoyl)-hydrazinocarbothioyl]-hydrazine.
Final Step: The intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The benzoyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Reduction: Reduction of the nitro group can yield N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-amino-benzamide.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzene rings, depending on the reagents used.
科学研究应用
Chemistry
In chemistry, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydrazinocarbothioyl linkage might interact with thiol groups in proteins.
相似化合物的比较
Similar Compounds
- N-[N’-(2-Methoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
- N-[N’-(2-Ethoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
- N-[N’-(2-Propoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
Uniqueness
N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy, ethoxy, and propoxy analogs, potentially offering different properties and applications.
属性
分子式 |
C19H20N4O5S |
|---|---|
分子量 |
416.5g/mol |
IUPAC 名称 |
N-[[(2-butoxybenzoyl)amino]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H20N4O5S/c1-2-3-12-28-16-11-7-5-9-14(16)18(25)21-22-19(29)20-17(24)13-8-4-6-10-15(13)23(26)27/h4-11H,2-3,12H2,1H3,(H,21,25)(H2,20,22,24,29) |
InChI 键 |
SHKJQTZTCDTSSK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
CCCCOC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


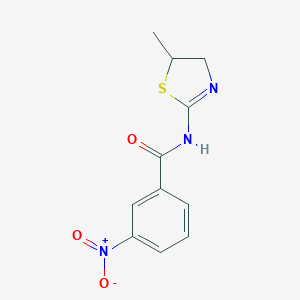

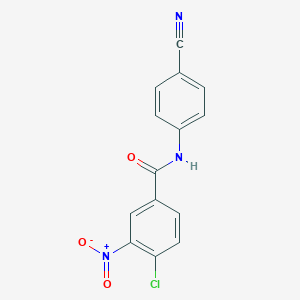
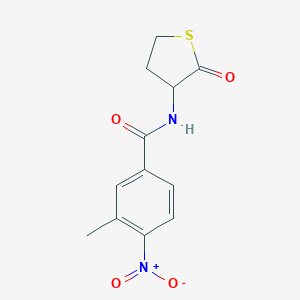
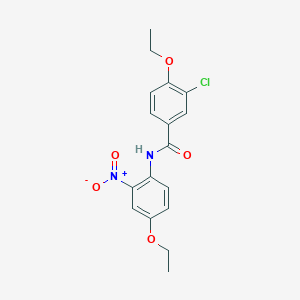
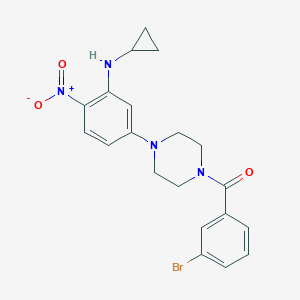
![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)
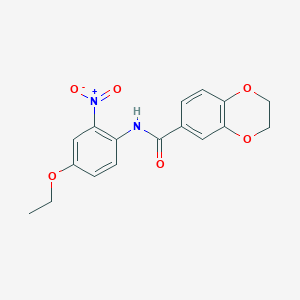
![Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B410644.png)
![Methyl 4-[({2-chloro-5-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410645.png)
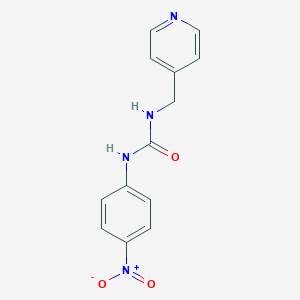
![Methyl 4-[({4-chloro-3-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410647.png)
